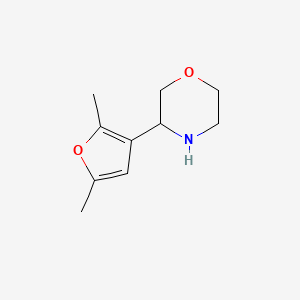

3-(2,5-Dimethylfuran-3-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 2,5-dimethylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine typically involves the reaction of 2,5-dimethylfuran with morpholine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form the desired product under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Oxidation of the 2,5-Dimethylfuran Moiety

The furan ring undergoes ozone (O₃)-mediated oxidation, producing fragmentation products. Key findings from atmospheric simulation studies include:

Mechanistic Notes :

-

O₃ attacks the electron-rich furan ring, forming unstable ozonides that decompose into carbonyl compounds.

-

Methyl glyoxal yields are sensitive to peroxy radical concentrations, suggesting competing pathways .

Nucleophilic Substitution at the Morpholine Nitrogen

The morpholine’s secondary amine participates in regioselective substitutions under mild conditions:

Key Observations :

-

Morpholine acts as a nucleophile in defluorinative [3+2] cycloadditions with gem-difluoroalkenes, forming triazoles via an addition-elimination intermediate .

-

Steric effects from the N-tosyl group and anomeric oxygen atoms influence diastereoselectivity in photoredox-mediated substitutions .

Photoredox-Mediated Radical Reactions

The compound participates in diastereoconvergent transformations under visible-light catalysis:

| Substrate | Photocatalyst | Product | d.r. |

|---|---|---|---|

| Hemiaminal derivative | Ir(ppy)₃, methyl vinyl ketone | Trans-diastereomer 16 | >20:1 |

Mechanism :

-

Single-electron transfer generates a radical intermediate (17 ), which undergoes Giese-type addition to electrophilic alkenes.

-

Diastereoconvergence arises from radical recombination dynamics, bypassing steric clashes (pseudo A¹,³ strain) .

Acid/Base-Mediated Transformations

The morpholine ring demonstrates stability under basic conditions but reacts selectively with Lewis acids:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction | Et₃SiH, BF₃·Et₂O | Hemiaminal → Alcohol (6 ) |

| Cyanidation | TMSCN, BF₃·Et₂O | Stereoretentive CN substitution (7 ) |

Notable Features :

Scientific Research Applications

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)morpholine has several applications in scientific research:

- Chemistry Used as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine Explored for its potential use in drug development due to its unique structural features.

- Industry Utilized in the production of specialty chemicals and materials.

Research indicates that compounds similar to this compound may exhibit significant biological activities, including antimicrobial effects, anticancer properties, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Research Findings and Case Studies

Anticancer Activity A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Screening In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylfuran: A precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine.

Morpholine: The parent compound, which is widely used in organic synthesis and as a solvent.

Furan: A related heterocyclic compound with similar reactivity.

Uniqueness

This compound is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound featuring a morpholine ring substituted with a 2,5-dimethylfuran moiety. This structural combination suggests potential biological activities due to the diverse properties of both morpholine and furan derivatives. Morpholines are known for their basicity and ability to participate in various chemical reactions, while furan derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : Approximately 181.23 g/mol

The compound can undergo several reactions typical for morpholines and furan derivatives, enhancing its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

- Antimicrobial effects

- Anticancer properties

- Neuroprotective effects

Antimicrobial Activity

Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Research Findings and Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Screening : In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 3-(2,5-Dimethylfuran-3-yl)morpholine?

- Answer : The compound combines a morpholine ring with a 2,5-dimethylfuran substituent. Key structural features include the oxygen atom in the morpholine ring and methyl groups at positions 2 and 5 of the furan moiety. Characterization typically employs ¹H/¹³C NMR to confirm hydrogen and carbon environments, FT-IR for functional group analysis (e.g., C-O-C in morpholine), and mass spectrometry for molecular weight validation. X-ray crystallography (e.g., bond angles and dihedral angles between morpholine and furan rings) is used for precise structural elucidation .

Q. How is this compound synthesized, and what are the optimized reaction conditions?

- Answer : A common method involves microwave-assisted solvent-free synthesis to couple morpholine derivatives with 2,5-dimethylfuran precursors. For example, reacting 3-aminomorpholine with 3-acetyl-2,5-dimethylfuran under controlled microwave irradiation (70–90°C, 15–30 minutes) yields the target compound. Solvent-free conditions minimize side reactions and improve yields (reported up to 78%) compared to traditional reflux methods .

Q. What chemical reactions are feasible for modifying this compound?

- Answer : The morpholine ring undergoes oxidation (e.g., with KMnO₄ to form N-oxide derivatives) and alkylation (e.g., with methyl iodide at the nitrogen). The furan moiety participates in electrophilic substitution (e.g., nitration or halogenation at the 4-position). Substitution reactions on the morpholine ring with NaOH or LiAlH4 can produce demethylated analogs. See Table 1 for details:

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | N-oxide derivatives |

| Reduction | LiAlH₄ | Demethylated morpholine analogs |

| Substitution | NaOH | Hydroxy-substituted derivatives |

| Table 1: Common reactions and outcomes . |

Advanced Research Questions

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?

- Answer : Derivatives like 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition . The furan ring facilitates membrane penetration, while the morpholine nitrogen participates in hydrogen bonding with enzymatic targets. Synergistic studies with β-lactam antibiotics show enhanced efficacy in resistant strains .

Q. What strategies are effective in resolving contradictory data regarding the antimicrobial efficacy of this compound derivatives?

- Answer : Contradictions often arise from variable substituents (e.g., pyrazole vs. oxadiazole rings) or differences in microbial strains. To address this:

- Conduct comparative MIC assays under standardized CLSI guidelines.

- Use molecular docking to correlate substituent effects with target binding (e.g., dihydrofolate reductase).

- Optimize derivatives using QSAR models to balance lipophilicity (LogP) and hydrogen-bonding capacity .

Q. How do structural modifications (e.g., sulfonamide or carboxamide groups) alter the biological activity of this compound?

- Answer : Adding sulfonamide groups (e.g., N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide) enhances enzyme inhibitory activity (e.g., tankyrase inhibition for anticancer applications). The sulfonamide moiety acts as a hydrogen bond acceptor, while the hydroxypropyl linker improves solubility. Carboxamide derivatives (e.g., N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide) show improved receptor affinity due to π-π stacking with aromatic residues in target proteins .

Q. How do computational methods contribute to understanding the structure-activity relationships of this compound derivatives?

- Answer : Molecular dynamics simulations reveal conformational stability of the morpholine-furan scaffold, while density functional theory (DFT) calculates electron distribution for predicting reactive sites. Docking studies (e.g., AutoDock Vina) quantify binding energies with targets like A3 adenosine receptors, guiding rational design. For example, introducing fluorine at the furan 4-position increases electronegativity, improving binding to hydrophobic enzyme pockets .

Q. What analytical techniques are critical for resolving crystal packing and intermolecular interactions in derivatives?

- Answer : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., O—H···N and N—H···O interactions in pyrazol-5-ol derivatives) and π-π stacking distances (3.5–4.0 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% H-bonding, 25% van der Waals). Thermal ellipsoid plots from crystallographic data assess molecular rigidity, informing stability under physiological conditions .

Q. Methodological Guidelines

- Synthesis Optimization : Use microwave reactors for reduced reaction times and higher purity.

- Biological Assays : Pair MIC tests with time-kill curves to assess bactericidal vs. bacteriostatic effects.

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC codes) for accuracy.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(2,5-dimethylfuran-3-yl)morpholine |

InChI |

InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-12-4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |

InChI Key |

XNMIRIXXANCWKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C2COCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.